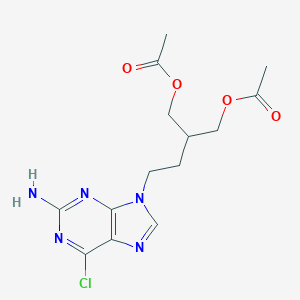

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Description

Properties

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPSHSVVYGZKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436245 | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97845-60-8 | |

| Record name | 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97845-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro famciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO FAMCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9DM57H0B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine: Synthesis, Characterization, and its Pivotal Role as a Famciclovir Intermediate

Executive Summary: This document provides a comprehensive technical overview of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, a critical chemical intermediate in the synthesis of the antiviral prodrug Famciclovir. While not an active pharmaceutical ingredient itself, a thorough understanding of its synthesis, chemical properties, and conversion is paramount for drug development professionals involved in the manufacturing and quality control of Famciclovir. This guide details the synthetic pathways, the crucial subsequent conversion to Famciclovir, and the complete metabolic activation cascade that ultimately yields the active antiviral agent, Penciclovir. Methodologies are presented with an emphasis on the underlying chemical principles and the rationale governing experimental choices, targeting researchers and scientists in the pharmaceutical field.

Compound Profile and Physicochemical Properties

This compound is a substituted purine derivative whose significance is almost exclusively linked to its role as the penultimate precursor in the synthesis of Famciclovir.[1][2] Famciclovir, in turn, is a prodrug designed for high oral bioavailability, which is metabolized in the body to the active antiviral compound, Penciclovir.[3][4] Therefore, the synthesis and purification of this chlorinated intermediate are critical control points in the overall manufacturing process.

The compound is also recognized as a potential impurity in the final Famciclovir drug product, making its characterization essential for analytical and quality control departments.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 97845-60-8 | [3][8] |

| Molecular Formula | C₁₄H₁₈ClN₅O₄ | [3][6][9] |

| Molecular Weight | 355.78 g/mol | [3][6][9] |

| Appearance | White to off-white crystalline powder | [5][8] |

| Melting Point | 132-134 °C | [6][7][8] |

| Solubility | Slightly soluble in DMSO and Methanol | [6][7][8] |

| Storage Conditions | 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [6][7][8] |

| IUPAC Name | [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate | [10] |

Synthesis and Regioselectivity Considerations

The industrial synthesis of this compound is primarily achieved through the N-alkylation of 2-amino-6-chloropurine. A significant challenge in this process is achieving high regioselectivity for the desired N9-alkylated product over the thermodynamically less stable but kinetically competitive N7-isomer, which is antivirally inactive.[2] The choice of solvent, base, and reaction conditions is therefore critical to maximize the yield of the correct isomer.

A common synthetic approach involves the reaction of 2-amino-6-chloropurine with a suitable alkylating agent, such as 2-acetoxymethyl-4-halobut-1-yl-acetate.[11]

Workflow: Synthesis of the Title Compound

References

- 1. WO2005026167A1 - Process for preparing famciclovir - Google Patents [patents.google.com]

- 2. EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 3. This compound | 97845-60-8 | Benchchem [benchchem.com]

- 4. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine CAS 97845-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Cas 97845-60-8,9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | lookchem [lookchem.com]

- 7. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound|lookchem [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. dev.klivon.com [dev.klivon.com]

- 11. US20050222413A1 - Process for preparing 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine - Google Patents [patents.google.com]

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine chemical properties

An In-Depth Technical Guide to 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (Famciclovir Intermediate)

Introduction

Overview and Nomenclature

This compound is a synthetic purine derivative that serves as a critical chemical intermediate.[1] Its systematic IUPAC name is [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate.[2] This compound is primarily recognized in the field of pharmaceutical chemistry as a direct precursor or a process-related impurity in the synthesis of Famciclovir, a potent antiviral agent.[3][4][5]

Key Identifiers:

-

Common Synonyms: 6-Chloro Famciclovir, 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate[2][7]

Role in Antiviral Drug Synthesis

The significance of this compound lies in its position within the synthetic route to Famciclovir. Famciclovir itself is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active antiviral component, Penciclovir.[1][8] The subject of this guide, the 6-chloro derivative, is the penultimate intermediate before the final Famciclovir molecule is formed. The conversion of the 6-chloro group to a hydrogen atom is a crucial final step in the synthesis, fundamentally altering the molecule's biological properties and metabolic fate. Understanding the properties of this chlorinated intermediate is therefore essential for process optimization, impurity profiling, and quality control in the manufacturing of Famciclovir.[7]

The Famciclovir-Penciclovir Antiviral Axis

Famciclovir is prescribed for the treatment of herpes virus infections, including herpes zoster (shingles) and herpes simplex virus (HSV) types 1 and 2.[8][9][10] Upon oral administration, Famciclovir exhibits high bioavailability and is rapidly converted to Penciclovir.[11] Penciclovir is the active antiviral agent that targets viral DNA synthesis.[1] Its mechanism involves phosphorylation by viral thymidine kinase to Penciclovir triphosphate, which then competitively inhibits viral DNA polymerase, halting viral replication.[11] The journey from the synthetic intermediate this compound to the clinically effective Penciclovir highlights a sophisticated drug design strategy, and control over the chemical properties of each precursor is paramount.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, purification, and reaction optimization. The compound is typically a white to off-white crystalline powder.[4][6]

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder | [4][6][11] |

| Melting Point | 132-134 °C | [4][5][6][7] |

| Boiling Point | 574.979 °C at 760 mmHg | [6][7] |

| Density | ~1.496 g/cm³ | [4][6][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][6][7] |

| pKa (Predicted) | 2.23 ± 0.10 | [6][7] |

| LogP | 0.92 - 1.77 | [1][6] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [5][6][7] |

The compound's limited solubility in common organic solvents necessitates careful selection of solvent systems for both reaction and purification, such as silica gel chromatography using ethyl acetate/hexane gradients.[1] The recommended storage conditions highlight its potential sensitivity to air, moisture, or thermal degradation, which is a key consideration for maintaining its purity and reactivity for subsequent synthetic steps.

Synthesis and Chemical Reactivity

General Synthetic Pathway

The primary route for synthesizing this compound involves the N9-alkylation of 2-amino-6-chloropurine.[1] This reaction is a cornerstone of purine chemistry, but achieving high regioselectivity for the N9 position over other potential sites (like N7) is a critical challenge.

The process typically involves reacting 2-amino-6-chloropurine with a suitable alkylating agent, such as a halogenated or sulfonate ester derivative of the 4-acetoxy-3-acetoxymethylbutyl side chain, under basic conditions.[1] The choice of base (e.g., potassium carbonate) and solvent (e.g., DMSO) is crucial for promoting the desired N9 alkylation while minimizing side reactions.[1] Modern methods can achieve greater than 90% regioselectivity for the desired N9-alkylated product.[1]

References

- 1. This compound | 97845-60-8 | Benchchem [benchchem.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | 97845-60-8 [chemicalbook.com]

- 4. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine CAS 97845-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Cas 97845-60-8,9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | lookchem [lookchem.com]

- 8. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. drugs.com [drugs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro Famciclovir

Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development

Famciclovir is a widely prescribed antiviral prodrug, which, upon oral administration, undergoes rapid biotransformation to the active antiviral agent, penciclovir.[1][2] Penciclovir is effective against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[2][3][4] The efficacy and safety of any pharmaceutical agent are contingent upon its purity. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.[5][6] Impurity profiling—the identification, quantification, and characterization of these unwanted chemicals—is a cornerstone of modern pharmaceutical development, ensuring patient safety and product consistency.[7][8][9]

This guide provides a comprehensive, in-depth technical overview of the structure elucidation of a known process-related impurity in the synthesis of famciclovir: 6-Chloro famciclovir. This impurity arises from the synthetic pathway of famciclovir, which often utilizes 2-amino-6-chloropurine as a key starting material.[10][11] Incomplete conversion or side reactions can lead to the retention of the chloro-group at the 6-position of the purine ring, resulting in the formation of 6-Chloro famciclovir.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the isolation and definitive structural characterization of this specific impurity, grounded in established analytical techniques and scientific reasoning.

Postulated Structure and Initial Assessment

Based on the known synthetic route of famciclovir, 6-Chloro famciclovir is postulated to be 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine. Publicly available data confirms this structure, providing the molecular formula C₁₄H₁₈ClN₅O₄ and a molecular weight of 355.78 g/mol .[12][13][14][15][16]

Our elucidation strategy will be a multi-step process designed to confirm this structure unequivocally. The workflow is designed to first isolate the impurity and then use a combination of mass spectrometry and nuclear magnetic resonance spectroscopy to piece together its molecular architecture.

References

- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Clinical study in genital herpes: natural Gene-Eden-VIR/Novirin versus acyclovir, valacyclovir, and famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of effects of famciclovir and valaciclovir on pathogenesis of herpes simplex virus type 2 in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 8. biotech-spain.com [biotech-spain.com]

- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 10. CN107488176B - Method for synthesizing famciclovir impurity C - Google Patents [patents.google.com]

- 11. issplc.com [issplc.com]

- 12. 6-Chloro famciclovir | C14H18ClN5O4 | CID 10155164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. store.usp.org [store.usp.org]

- 16. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to the Biological Activity of 6-Chloro Famciclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the biological activity of 6-Chloro famciclovir, a chlorinated analog of the antiviral prodrug famciclovir. While famciclovir is a well-established therapeutic agent for herpesvirus infections, 6-Chloro famciclovir is primarily recognized as a synthetic impurity. This document delves into its presumed mechanism of action, predicted antiviral spectrum, and potential pharmacokinetic properties, drawing parallels with its parent compound. Crucially, this guide offers detailed experimental protocols for the systematic evaluation of 6-Chloro famciclovir's biological profile, positioning it as a valuable resource for researchers investigating novel antiviral agents and structure-activity relationships in the purine nucleoside analog class.

Introduction: The Context of 6-Chloro Famciclovir

Famciclovir is a highly effective oral prodrug that is rapidly converted in the body to its active antiviral form, penciclovir.[1][2][3] Penciclovir exhibits potent activity against several members of the herpesvirus family, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[4][5] The clinical success of famciclovir has spurred further research into related purine analogs, seeking to enhance antiviral potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.

6-Chloro famciclovir, chemically known as 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a structural analog of famciclovir and is often identified as a process-related impurity in the synthesis of the parent drug.[6][7][8][9][10] The introduction of a chlorine atom at the 6-position of the purine ring is a common strategy in medicinal chemistry to modulate the electronic properties of the molecule, which can, in turn, influence its biological activity and metabolic stability. While the biological activity of 6-Chloro famciclovir is not extensively documented in publicly available literature, its structural similarity to famciclovir allows for informed hypotheses regarding its potential as an antiviral agent. This guide aims to provide a foundational understanding of 6-Chloro famciclovir and a practical framework for its scientific investigation.

Presumed Mechanism of Antiviral Action

The antiviral mechanism of famciclovir is contingent upon its metabolic activation to penciclovir triphosphate.[1][11] It is highly probable that 6-Chloro famciclovir, if it possesses antiviral activity, follows a similar bioactivation pathway.

The proposed activation cascade is as follows:

-

Oral Administration and Absorption: Following oral ingestion, 6-Chloro famciclovir would be absorbed from the gastrointestinal tract.

-

Conversion to 6-Chloro-Penciclovir: Analogous to famciclovir, 6-Chloro famciclovir is expected to undergo deacetylation and oxidation to form its corresponding active metabolite, 6-Chloro-penciclovir.[4]

-

Viral Thymidine Kinase-Mediated Phosphorylation: In cells infected with herpesviruses, the viral thymidine kinase (TK) would selectively phosphorylate 6-Chloro-penciclovir to its monophosphate form. This step is crucial for the selectivity of the drug, as cellular kinases in uninfected cells do not efficiently phosphorylate the parent compound.[1]

-

Cellular Kinase-Mediated Di- and Triphosphate Formation: Host cell kinases would then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate derivative, 6-Chloro-penciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: The resulting 6-Chloro-penciclovir triphosphate would act as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1] Its incorporation into the growing viral DNA chain would lead to the termination of DNA synthesis and, consequently, the inhibition of viral replication.[1]

Diagram: Presumed Bioactivation Pathway of 6-Chloro Famciclovir

Caption: Presumed metabolic activation of 6-Chloro famciclovir.

Chemical Properties and Synthesis

The synthesis of 6-Chloro famciclovir and related purine derivatives typically involves the alkylation of a substituted purine, such as 2-amino-6-chloropurine, with an appropriate side chain.[12][13]

| Property | Value |

| IUPAC Name | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate[6] |

| Molecular Formula | C₁₄H₁₈ClN₅O₄[7][8][9] |

| Molecular Weight | 355.78 g/mol [7][9] |

| CAS Number | 97845-60-8[6][9] |

Predicted Antiviral Spectrum and Potential for Resistance

Based on the established activity of penciclovir, 6-Chloro famciclovir is predicted to be active against:

-

Herpes Simplex Virus Type 1 (HSV-1)

-

Herpes Simplex Virus Type 2 (HSV-2)

-

Varicella-Zoster Virus (VZV)

The presence of the chloro group at the 6-position could potentially alter the affinity of the molecule for viral thymidine kinase or DNA polymerase, thereby modulating its potency. It is also possible that this modification could affect its activity against other herpesviruses, such as Epstein-Barr virus (EBV), against which penciclovir has known activity.[4]

Resistance to penciclovir typically arises from mutations in the viral thymidine kinase gene, leading to deficient or altered enzyme activity, or less commonly, mutations in the viral DNA polymerase gene. It is anticipated that the mechanisms of resistance to 6-Chloro famciclovir would be similar.

Pharmacokinetic Considerations

The pharmacokinetic profile of famciclovir is well-characterized, with good oral bioavailability (approximately 77% for penciclovir) and elimination primarily through the kidneys.[4][5][14]

Key pharmacokinetic parameters for famciclovir include:

| Parameter | Value |

| Bioavailability (as penciclovir) | ~77%[4][5] |

| Time to Peak Plasma Concentration (penciclovir) | ~0.9 hours[15] |

| Plasma Half-life (penciclovir) | 2-2.5 hours[14] |

| Elimination | Primarily renal[4][14] |

The 6-chloro substitution in 6-Chloro famciclovir could potentially influence its pharmacokinetic properties. For instance, it might alter its absorption, plasma protein binding, or metabolic stability, including its conversion to the active penciclovir analog. The conversion of the inactive metabolite 6-deoxy penciclovir to penciclovir is catalyzed by aldehyde oxidase[4][16]; the chloro-substituent may affect the efficiency of this enzymatic step.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 6-Chloro famciclovir, a systematic experimental approach is necessary. The following protocols provide a framework for its in vitro and in vivo characterization.

Diagram: Experimental Workflow for the Evaluation of 6-Chloro Famciclovir

Caption: A systematic workflow for evaluating 6-Chloro famciclovir.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 6-Chloro famciclovir against herpesviruses.

Methodology:

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Prepare serial dilutions of 6-Chloro famciclovir in culture medium. After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the medium containing the different concentrations of the test compound. Include a positive control (e.g., penciclovir) and a negative control (no compound).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until viral plaques are visible in the negative control wells.

-

Plaque Visualization: Fix the cells with methanol and stain with a crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of 6-Chloro famciclovir.

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 6-Chloro famciclovir for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC₅₀ value from the dose-response curve. The therapeutic index (TI) can then be calculated as CC₅₀ / IC₅₀.

Viral DNA Polymerase Inhibition Assay

Objective: To confirm that the active triphosphate form of 6-Chloro famciclovir inhibits viral DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Purify viral DNA polymerase from infected cells or use a commercially available recombinant enzyme. Prepare the active 6-Chloro-penciclovir triphosphate through chemical synthesis.

-

Reaction Mixture: Set up a reaction mixture containing the viral DNA polymerase, a template-primer DNA, radiolabeled dNTPs (including dGTP), and varying concentrations of 6-Chloro-penciclovir triphosphate.

-

Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

-

Quantification of DNA Synthesis: Stop the reaction and quantify the amount of incorporated radiolabeled dNTPs using methods such as trichloroacetic acid precipitation followed by scintillation counting.

-

Data Analysis: Determine the concentration of 6-Chloro-penciclovir triphosphate that inhibits DNA synthesis by 50% (IC₅₀).

Future Research Directions

The comprehensive characterization of 6-Chloro famciclovir requires further investigation. Key areas for future research include:

-

Broad-Spectrum Antiviral Screening: Evaluating its activity against a wider range of viruses, including other herpesviruses and hepatitis B virus.[4]

-

In Vivo Efficacy Studies: Assessing its therapeutic efficacy in established animal models of herpesvirus infections.

-

Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies in animals to determine its absorption, distribution, metabolism, and excretion profile.

-

Resistance Studies: Selecting for and characterizing resistant viral strains to understand the molecular basis of resistance.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating other halogenated and substituted analogs of famciclovir to build a comprehensive SAR profile.

Conclusion

6-Chloro famciclovir represents an intriguing, yet understudied, analog of the clinically significant antiviral drug famciclovir. While currently categorized as a synthetic impurity, its structural features warrant a thorough investigation into its biological activity. This guide provides a robust scientific framework for such an endeavor, outlining its presumed mechanism of action, predictable antiviral spectrum, and detailed experimental protocols for its comprehensive evaluation. The insights gained from studying 6-Chloro famciclovir could not only unveil a potentially novel antiviral agent but also contribute valuable knowledge to the broader field of nucleoside analog drug discovery.

References

- 1. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Famciclovir used for? [synapse.patsnap.com]

- 3. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Famciclovir Monograph for Professionals - Drugs.com [drugs.com]

- 5. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. store.usp.org [store.usp.org]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. glppharmastandards.com [glppharmastandards.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 14. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

This guide provides a comprehensive technical overview of the solubility profile of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, a key intermediate and impurity in the synthesis of the antiviral drug Famciclovir.[1][2] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals involved in the manufacturing, purification, and formulation of Famciclovir, as well as for those studying its impurity profile.

Executive Summary

This compound is a purine derivative that plays a significant role in the synthesis of Famciclovir, which is a prodrug of the active antiviral agent Penciclovir.[2] The solubility of this intermediate directly impacts process efficiency, impurity control, and ultimately, the quality of the final active pharmaceutical ingredient (API). This document delineates the predicted solubility characteristics of this compound based on its structural relationship to Famciclovir and Penciclovir, and provides detailed methodologies for its empirical determination.

Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClN₅O₄ | [1][2][3] |

| Molecular Weight | 355.78 g/mol | [1][2][3] |

| Melting Point | 132-134 °C | [1] |

| Appearance | White to pale yellow solid | [4][5] (inferred from related compounds) |

| pKa (Predicted) | 2.23 ± 0.10 | [1] |

| LogP (Predicted) | 0.92 | [2] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [1][2] |

Structural Causality: The molecule's structure features a purine core, a flexible butyl side chain with two acetoxy groups, and a chloro-substituent at the 6-position of the purine ring. The acetoxy groups increase lipophilicity compared to the hydroxyl groups present in Penciclovir.[4][5] The 2-amino group and the nitrogen atoms in the purine ring can act as hydrogen bond acceptors and donors, potentially contributing to solubility in polar protic solvents. The chloro group at the 6-position, replacing the hydroxyl group of guanine in Penciclovir, is expected to decrease aqueous solubility due to its electron-withdrawing nature and reduced hydrogen bonding capacity.

Predicted Solubility Profile

Direct experimental data for the solubility of this compound across a range of solvents is not extensively published. However, by leveraging data from its closely related analogues, Famciclovir and Penciclovir, a predictive solubility profile can be constructed.

| Solvent/Medium | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The increased lipophilicity from the acetoxy groups and the presence of the 6-chloro substituent likely result in lower aqueous solubility compared to Penciclovir (1.7 mg/mL at 20°C).[4][5] Famciclovir, a similar diacetate ester, is initially freely soluble in water but rapidly precipitates as a less soluble monohydrate.[6][7] |

| Aqueous Buffers (pH 1.2 - 7.4) | pH-dependent; higher solubility at low pH | The predicted pKa of 2.23 suggests that the molecule will be protonated and more soluble in acidic conditions.[1] This is consistent with Penciclovir, which shows significantly increased solubility in aqueous buffer at pH 2 (10.0 mg/mL).[4][5] |

| Methanol | Slightly to moderately soluble | The compound is reported to be slightly soluble in methanol.[1] Its polarity should allow for some interaction. |

| Ethanol | Slightly to moderately soluble | Similar to methanol, ethanol is expected to be a moderately effective solvent. |

| Propylene Glycol | Moderately soluble | Penciclovir exhibits a solubility of 1.3 mg/mL in propylene glycol.[4][5] The diacetate ester may show comparable or slightly different solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | The compound is reported to be slightly soluble in DMSO,[1] though purine analogs often exhibit good solubility in this aprotic polar solvent.[8] |

| Acetone | Moderately soluble | Famciclovir is freely soluble in acetone.[7] |

Experimental Determination of Solubility: Protocols and Workflows

To empirically determine the solubility profile, a systematic approach using established methodologies is required. The shake-flask method is a reliable technique for determining thermodynamic solubility.[9]

Materials and Equipment

-

This compound (purity >98%)

-

HPLC-grade solvents (Water, Methanol, Ethanol, Propylene Glycol, DMSO, Acetone)

-

Phosphate and acetate buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC system with UV detector

-

pH meter

-

Syringe filters (0.22 µm)

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 10 mg).

-

Add a known volume (e.g., 2 mL) of the desired solvent or buffer to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is necessary.[9]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve should be prepared using known concentrations of the compound.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

pH

As a purine derivative with a basic amino group, the solubility of this compound is expected to be highly pH-dependent.[10] In acidic environments, the amino group will be protonated, leading to the formation of a more soluble salt.

Temperature

The dissolution of most solid compounds is an endothermic process; therefore, solubility is expected to increase with temperature. This should be experimentally verified.

Co-solvents

The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol in aqueous solutions can significantly enhance the solubility of poorly soluble compounds by reducing the polarity of the solvent system.

Conclusion and Future Directions

The solubility profile of this compound is a critical parameter for the efficient synthesis and purification of Famciclovir. While direct experimental data is limited, a predictive profile can be established based on its structural similarity to Famciclovir and Penciclovir. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility in a variety of pharmaceutically relevant solvents and conditions. Future work should focus on generating comprehensive experimental data to validate the predicted profile and to investigate the impact of different salt forms on the aqueous solubility of this important intermediate.

References

- 1. Cas 97845-60-8,9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | lookchem [lookchem.com]

- 2. This compound | 97845-60-8 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Understanding the Origin of Famciclovir Impurities

Abstract

Famciclovir, a prodrug of the antiviral agent penciclovir, is a critical therapeutic for managing herpesvirus infections.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides a comprehensive technical overview of the origins of impurities in famciclovir, delineating between process-related substances and degradation products. We will explore the synthetic pathways, identify critical steps prone to impurity formation, and detail the mechanisms of degradation under various stress conditions. Furthermore, this document outlines robust analytical methodologies for the identification and quantification of these impurities, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Famciclovir

Famciclovir is a guanosine analogue that, after oral administration, undergoes rapid metabolic conversion to the active antiviral compound, penciclovir.[3][4] This active metabolite then inhibits viral DNA polymerase, effectively halting the replication of herpesviruses.[3][4] The intricate multi-step synthesis and inherent chemical nature of the famciclovir molecule make it susceptible to the formation of various impurities. These can arise from the manufacturing process itself—such as starting materials, intermediates, and by-products—or from the degradation of the drug substance over time.[5]

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products. Understanding the genesis of these impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and drug efficacy. This guide serves as a technical resource to elucidate the origins of famciclovir impurities, thereby empowering professionals to develop more robust manufacturing processes and control strategies.

Classification of Famciclovir Impurities

Impurities in famciclovir can be broadly categorized into two main classes:

-

Process-Related Impurities: These are substances that are generated during the synthesis of the famciclovir API. They include residual starting materials, intermediates, by-products from side reactions, and reagents. Their presence and concentration are directly influenced by the synthetic route and the control of reaction parameters.[5]

-

Degradation Products: These impurities result from the chemical decomposition of the famciclovir molecule during storage, formulation, or exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.[3][5] Forced degradation studies are a critical tool for identifying potential degradation pathways.[6]

The Genesis of Process-Related Impurities

The synthesis of famciclovir is a complex process involving several chemical transformations.[7] While multiple synthetic routes exist, a common pathway involves the coupling of a purine derivative with a suitably functionalized side chain. Each step in this synthesis carries the potential for impurity formation.

A crucial step in many synthetic routes is the alkylation of a purine base, such as 2-amino-6-chloropurine, with a side-chain precursor.[7][8] This reaction can lead to the formation of positional isomers, a common class of process-related impurities.

// Reactants Purine [label="2-Amino-6-chloropurine"]; SideChain [label="Side-Chain Precursor\n(e.g., 4-acetoxy-3-(acetoxymethyl)butyl bromide)"];

// Intermediates & Products Coupling [label="Coupling Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; N9_Intermediate [label="N-9 Substituted Intermediate\n(Desired Product Precursor)"]; N7_Isomer [label="N-7 Isomer\n(Process Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenation [label="Hydrogenation\n(Dechlorination)", shape=ellipse, style=filled, fillcolor="#34A853"]; Famciclovir [label="Famciclovir\n(Final API)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloro_Impurity [label="6-Chloro Famciclovir\n(Incomplete Reaction Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships Purine -> Coupling; SideChain -> Coupling; Coupling -> N9_Intermediate [label="Major Product"]; Coupling -> N7_Isomer [label="Side Product"]; N9_Intermediate -> Hydrogenation; Hydrogenation -> Famciclovir [label="Complete Reaction"]; Hydrogenation -> Chloro_Impurity [label="Incomplete Reaction"]; }

Figure 1: Simplified schematic of a key famciclovir synthesis step illustrating the formation of N-7 isomer and 6-Chloro impurities.

Common Process-Related Impurities:

| Impurity Name | Origin |

| N-7 Isomer of Famciclovir | Arises from the alkylation reaction at the N-7 position of the purine ring instead of the desired N-9 position.[3] |

| 6-Chloro Famciclovir | An intermediate that persists due to incomplete hydrogenation (dechlorination) in the final synthetic steps.[3] |

| Penciclovir | The active metabolite of famciclovir, it can be present as an impurity if hydrolysis of the diacetyl ester occurs during workup or purification.[3][] |

| N-Acetyl Famciclovir | Can be formed by the acetylation of the 2-amino group on the purine ring during the synthesis.[3][] |

| Famciclovir Related Compound A | A known impurity often monitored in pharmacopeial methods.[] |

| Famciclovir Related Compound B | Another specified impurity in regulatory monographs.[] |

Controlling these impurities requires careful optimization of reaction conditions, such as temperature, solvent, and catalyst, as well as robust purification methods.[7] For instance, setting the reaction temperature between 50°C and 60°C can help minimize the generation of certain by-products while maintaining reaction efficiency.[7]

Uncovering Degradation Pathways

Famciclovir, as an ester-containing molecule, is susceptible to hydrolysis. Forced degradation studies are essential to predict the degradation products that might form under various environmental conditions during the product's shelf life.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]

Key Degradation Pathways:

-

Hydrolytic Degradation (Acidic and Alkaline): Famciclovir shows significant degradation under both acidic and basic conditions. The primary degradation pathway is the hydrolysis of the two acetate ester groups to form the active drug, penciclovir. A study showed 12.4% degradation in 1N HCl and 13.5% in 1N NaOH.[11]

-

Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, can also lead to the formation of degradation products. One study reported 15% degradation in 30% hydrogen peroxide.[11]

-

Thermal and Photolytic Degradation: Famciclovir is relatively stable under thermal and photolytic stress. Studies have shown minimal degradation (e.g., 3.3% at 105°C and 2.6% in sunlight) with no significant formation of new degradation products under these conditions.[11]

// Nodes Famciclovir [label="Famciclovir", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Penciclovir [label="Penciclovir\n(Major Degradant)"]; Oxidative_DP [label="Oxidative Degradation\nProducts"]; Other_DP [label="Other Minor\nDegradants"];

// Stress Conditions Stress_Hydrolysis [label="Acid/Base Hydrolysis", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Stress_Oxidation [label="Oxidation\n(e.g., H₂O₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress_Stable [label="Thermal / Photolytic Stress", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Famciclovir -> Stress_Hydrolysis [dir=none]; Stress_Hydrolysis -> Penciclovir [label="Ester Cleavage"];

Famciclovir -> Stress_Oxidation [dir=none]; Stress_Oxidation -> Oxidative_DP;

Famciclovir -> Stress_Stable [label="Largely Stable"]; }

Figure 2: Degradation pathways of famciclovir under various stress conditions.

Analytical Strategies for Impurity Profiling

A robust analytical strategy is crucial for the identification, quantification, and control of impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

5.1. HPLC Method for Impurity Profiling

A stability-indicating HPLC method must be able to separate the main famciclovir peak from all known process impurities and degradation products. The United States Pharmacopeia (USP) provides a monograph method for famciclovir tablets.

Typical HPLC Method Parameters:

| Parameter | Specification | Rationale |

| Column | Purospher™ STAR RP-8 endcapped (5 µm) 250x4.6 mm or equivalent C18 | Provides good resolution for famciclovir and its related compounds. |

| Mobile Phase | Gradient of Acetonitrile and Potassium Phosphate buffer (pH 4.0) | The gradient elution is necessary to resolve early-eluting polar compounds and later-eluting non-polar impurities within a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency.[11] |

| Detection | UV at 220 nm | Famciclovir and its purine-containing impurities have significant UV absorbance at this wavelength. |

| Column Temp. | 50 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution. |

5.2. Characterization by Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of unknown impurities.[10][11] By coupling the separation power of LC with the mass-resolving capability of MS, one can determine the molecular weight of an impurity and deduce its structure from its fragmentation pattern (MS/MS).[11] This is particularly vital during forced degradation studies to identify novel degradation products.[12]

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Accurately weigh and dissolve famciclovir API in a suitable solvent (e.g., mobile phase diluent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 1N NaOH, and dilute to a final concentration.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 1N HCl and dilute.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours) and dilute.

-

Thermal Degradation: Keep the solid API in a hot air oven at 105°C for 6 hours.[11] Dissolve the stressed sample in the diluent.

-

Photolytic Degradation: Expose the API solution to sunlight or a photostability chamber for a defined period (e.g., 12 hours).[11]

-

Analysis: Inject all stressed samples, along with an unstressed control sample, into the validated stability-indicating LC-MS system.

-

Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify the degradation products. Use the MS and MS/MS data to propose structures for any unknown peaks.

// Nodes Start [label="Famciclovir Sample\n(API or Formulation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Sample Preparation\n& Forced Degradation"]; HPLC [label="HPLC Separation\n(UV Detection)"]; Peak [label="Peak Detection &\nQuantification"]; Known [label="Known Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Report [label="Report Results", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis"]; Elucidate [label="Structural Elucidation\n(Fragmentation Analysis)"]; Characterize [label="Characterize & Identify\nNew Impurity"];

// Edges Start -> Prep; Prep -> HPLC; HPLC -> Peak; Peak -> Known; Known -> Report [label="Yes"]; Known -> LCMS [label="No"]; LCMS -> Elucidate; Elucidate -> Characterize; Characterize -> Report; }

Figure 3: A typical workflow for the identification and characterization of famciclovir impurities.

Conclusion and Control Strategies

A thorough understanding of the origins of famciclovir impurities is fundamental to the development of a safe and effective drug product. Process-related impurities are best controlled by optimizing the synthetic route and implementing rigorous in-process controls and purification steps. Degradation products are managed by understanding the drug's stability profile through forced degradation studies and establishing appropriate storage conditions and shelf-life specifications.

The combination of a well-validated, stability-indicating HPLC method for routine quality control and advanced LC-MS techniques for structural characterization provides a powerful toolkit for pharmaceutical scientists. By applying the principles and methodologies outlined in this guide, drug development professionals can ensure the quality, safety, and regulatory compliance of famciclovir products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Famciclovir - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. issplc.com [issplc.com]

- 8. CN107488176B - Method for synthesizing famciclovir impurity C - Google Patents [patents.google.com]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. impactfactor.org [impactfactor.org]

- 12. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Process Impurity: A Technical Guide to the Formation and Control of 6-Chloro Famciclovir

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Famciclovir, a prodrug of the antiviral agent penciclovir, is a cornerstone in the management of herpesvirus infections. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. This technical guide provides a detailed examination of the formation mechanism, analysis, and control of 6-chloro famciclovir (Systematic Name: 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate), a critical process-related impurity. By synthesizing information from process chemistry patents and analytical research, this document offers field-proven insights into the causality behind synthetic choices and the self-validating systems required for robust impurity control, serving as a vital resource for professionals in drug development and manufacturing.

The Synthetic Landscape: Famciclovir's Route from a Chlorinated Precursor

The most common and industrially viable synthetic routes to famciclovir begin with the purine derivative, 2-amino-6-chloropurine.[1][2] This starting material is advantageous due to its reactivity and commercial availability. The synthesis involves the alkylation of the 2-amino-6-chloropurine core at the N9 position with a suitable side-chain precursor, followed by functional group manipulations to yield the diacetate ester side-chain characteristic of famciclovir.

The key takeaway is that the 6-chloro substituent is not an accidentally formed impurity but a deliberate feature of a key intermediate. The compound known as 6-chloro famciclovir is, in fact, the penultimate intermediate in the main synthetic pathway.[3][4] Its presence in the final famciclovir drug substance is therefore not a matter of its formation, but of its incomplete removal.

The overall transformation can be visualized as follows:

Mechanistic Deep Dive: The Catalytic Hydrogenolysis of 6-Chloro Famciclovir

The conversion of 6-chloro famciclovir to famciclovir is a catalytic hydrodechlorination (or hydrogenolysis) reaction. This step is the lynchpin of the entire process regarding the purity of the final product. The reaction involves the cleavage of the carbon-chlorine bond on the purine ring and its replacement with a hydrogen atom.

The Catalyst and Hydrogen Source

The reaction is almost universally catalyzed by palladium, typically supported on activated carbon (Pd/C).[4][5] Palladium is the catalyst of choice due to its high activity and selectivity for the hydrogenolysis of aryl halides. The hydrogen source can be molecular hydrogen (H₂) gas or a hydrogen donor molecule in a process called transfer hydrogenation. Ammonium formate (HCOONH₄) is a frequently cited hydrogen donor for this specific transformation.[3]

The Catalytic Cycle

From a mechanistic standpoint, the palladium-catalyzed hydrodechlorination of the 6-chloropurine ring follows a well-established catalytic cycle, analogous to that for other aryl chlorides.[6][7]

-

Oxidative Addition: The cycle begins with the active Palladium(0) species inserting into the carbon-chlorine bond of the 6-chloro famciclovir molecule. This forms a new organopalladium(II) intermediate. This is often the rate-determining step of the cycle.[8]

-

Metathesis/Hydride Transfer: The hydrogen source (either H₂ or formate) delivers a hydride (H⁻) to the Pd(II) center, displacing the chloride ion.

-

Reductive Elimination: The final step is the reductive elimination of the arylpalladium(II)-hydride intermediate. This step forms the C-H bond, yielding the final famciclovir product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

References

- 1. US6093819A - Preparation of penciclovir or famciclovir - Google Patents [patents.google.com]

- 2. issplc.com [issplc.com]

- 3. US20040266795A1 - Process for the preparation of famciclovir - Google Patents [patents.google.com]

- 4. US6761767B2 - Production method of famciclovir and production and crystallization method of intermediate therefor - Google Patents [patents.google.com]

- 5. CN107488176B - Method for synthesizing famciclovir impurity C - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Abstract

This document provides a detailed guide for the synthesis, purification, and characterization of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS No: 97845-60-8). This compound is a critical intermediate in the pharmaceutical industry, primarily serving as a precursor for the synthesis of the antiviral agent Famciclovir.[1][2][3][4] Famciclovir itself is a prodrug that undergoes metabolic conversion to the active antiviral compound, Penciclovir, which is effective against herpes viruses like herpes simplex and varicella-zoster virus.[5][6] The core mechanism of Penciclovir involves the inhibition of viral DNA synthesis.[5] This guide is intended for researchers, scientists, and professionals in drug development, offering a robust protocol grounded in established chemical principles to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The synthesis of nucleoside analogues is a cornerstone of antiviral drug development.[7][8][9] The target molecule, this compound, is synthesized via a nucleophilic substitution reaction. The primary synthetic challenge in the alkylation of purine bases is achieving regioselectivity, as the reaction can occur at either the N-9 or N-7 position of the purine ring.[10][11]

This protocol focuses on the direct alkylation of 2-amino-6-chloropurine with an appropriate acyclic side chain. The methodology has been optimized to preferentially yield the therapeutically relevant N-9 isomer.[5][10] The choice of a non-nucleophilic base and a polar aprotic solvent is critical for facilitating the desired SN2 reaction pathway while minimizing side reactions. Subsequent purification via silica gel column chromatography is essential to isolate the N-9 product from the N-7 isomer and other impurities.[5][7][12]

Chemical Reaction Pathway

The overall reaction involves the N-alkylation of the 2-amino-6-chloropurine base with a halogenated side-chain precursor.

References

- 1. Cas 97845-60-8,9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | lookchem [lookchem.com]

- 2. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | 97845-60-8 [chemicalbook.com]

- 3. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine CAS 97845-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 97845-60-8 | Benchchem [benchchem.com]

- 6. Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. US20050222413A1 - Process for preparing 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

Application Note and Protocol: Analytical Method for the Detection of 6-Chloro Impurity in Famciclovir

Introduction

Famciclovir is an antiviral prodrug that is converted to the active compound penciclovir in the body.[1] It is primarily used for the treatment of various herpes virus infections. During the synthesis of famciclovir, process-related impurities can be introduced, one of which is 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, commonly known as the 6-chloro impurity.[2][3] The presence of this impurity, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are crucial for its detection and quantification to ensure compliance with regulatory standards.[4]

This document provides a detailed application note and a comprehensive protocol for the determination of the 6-chloro impurity in famciclovir drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology has been structured to align with the principles of analytical procedure validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Principle of the Method

The analytical method is based on reversed-phase HPLC with UV detection. This technique separates the 6-chloro impurity from the active pharmaceutical ingredient (API), famciclovir, and other related substances based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 column provides excellent resolving power for the structurally similar compounds. The mobile phase composition and gradient are optimized to achieve a balance between resolution, analysis time, and sensitivity. UV detection is employed for the quantification of the impurity, leveraging the chromophoric nature of the purine ring system.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Famciclovir Reference Standard | USP/EP grade | Commercially Available |

| Famciclovir 6-Chloro Impurity Reference Standard | Characterized | Commercially Available[6] |

| Acetonitrile | HPLC Grade | Commercially Available |

| Methanol | HPLC Grade | Commercially Available |

| Potassium Dihydrogen Phosphate | Analytical Reagent Grade | Commercially Available |

| Orthophosphoric Acid | Analytical Reagent Grade | Commercially Available |

| Water | HPLC Grade/Milli-Q or equivalent | In-house |

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been optimized for the separation and quantification of the 6-chloro impurity.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Rationale for Chromatographic Conditions:

-

C18 Column: A C18 stationary phase is a common choice for reversed-phase chromatography due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules, including famciclovir and its impurities.

-

Phosphate Buffer: The phosphate buffer in the mobile phase helps to control the pH and maintain the ionization state of the analytes, leading to consistent retention times and peak shapes. A pH of 3.0 was chosen to ensure the protonation of the amine groups, enhancing their interaction with the stationary phase.

-

Acetonitrile as Organic Modifier: Acetonitrile is a widely used organic solvent in reversed-phase HPLC. Its low viscosity and UV transparency make it an ideal choice for gradient elution.

-

Gradient Elution: A gradient program is employed to ensure the elution of all components with good resolution and within a reasonable analysis time. The gradient starts with a lower percentage of the organic modifier to retain the more polar compounds and gradually increases to elute the more nonpolar compounds.

-

Detection Wavelength: The wavelength of 220 nm was selected as it provides good sensitivity for both famciclovir and the 6-chloro impurity.

Experimental Protocol

Preparation of Solutions

a. Mobile Phase A (Buffer Preparation):

-

Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

b. Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

c. Standard Stock Solution of Famciclovir (1000 µg/mL):

-

Accurately weigh about 25 mg of Famciclovir Reference Standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

d. Standard Stock Solution of 6-Chloro Impurity (100 µg/mL):

-

Accurately weigh about 2.5 mg of 6-Chloro Impurity Reference Standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

e. Standard Solution (for quantification):

-

Pipette 1.0 mL of the 6-Chloro Impurity Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent to obtain a final concentration of 1.0 µg/mL.

f. System Suitability Solution (Spiked Sample):

-

Pipette 1.0 mL of the Famciclovir Standard Stock Solution and 1.0 mL of the 6-Chloro Impurity Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent. This solution will contain approximately 10 µg/mL of famciclovir and 1 µg/mL of the 6-chloro impurity.

g. Sample Solution (Test Solution):

-

Accurately weigh about 25 mg of the famciclovir sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 1000 µg/mL.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure there are no interfering peaks.

-

Inject the System Suitability Solution five times.

-

Inject the Standard Solution in duplicate.

-

Inject the Sample Solution in duplicate.

System Suitability

The system suitability test is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[7]

| Parameter | Acceptance Criteria |

| Tailing Factor (for famciclovir and 6-chloro impurity peaks) | Not more than 2.0 |

| Theoretical Plates (for famciclovir and 6-chloro impurity peaks) | Not less than 2000 |

| Resolution (between famciclovir and 6-chloro impurity peaks) | Not less than 2.0 |

| Relative Standard Deviation (RSD) for peak areas of 6-chloro impurity (from five replicate injections) | Not more than 5.0% |

Calculation

The percentage of the 6-chloro impurity in the famciclovir sample is calculated using the following formula:

Where:

-

Area_impurity_sample is the peak area of the 6-chloro impurity in the sample chromatogram.

-

Area_impurity_standard is the average peak area of the 6-chloro impurity in the standard chromatogram.

-

Conc_standard is the concentration of the 6-chloro impurity in the standard solution (µg/mL).

-

Conc_sample is the concentration of the famciclovir sample in the sample solution (µg/mL).

Method Validation Protocol

To ensure the reliability and accuracy of the analytical method, it must be validated according to ICH Q2(R1) guidelines.[5][8] The following validation parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

-

Forced Degradation Studies: Subject the famciclovir sample to various stress conditions to induce degradation.[9][10] This will demonstrate that the method can separate the 6-chloro impurity from any potential degradation products.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

-

-

Analyze the stressed samples using the proposed HPLC method.

-

Peak purity analysis of the famciclovir and 6-chloro impurity peaks should be performed using a photodiode array (PDA) detector to confirm that they are spectrally homogeneous and free from co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

Protocol:

-

Prepare a series of at least five solutions of the 6-chloro impurity at different concentrations, ranging from the limit of quantitation (LOQ) to 150% of the specified limit for the impurity.

-

Inject each solution in triplicate.

-

Plot a calibration curve of the mean peak area against the concentration.

-

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

-

Prepare a famciclovir sample solution and spike it with the 6-chloro impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

-

Prepare each concentration level in triplicate.

-

Analyze the spiked samples and calculate the percentage recovery of the 6-chloro impurity.

-

The mean recovery should be within 90.0% to 110.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

-

Repeatability (Intra-day precision):

-

Prepare six separate sample solutions of famciclovir spiked with the 6-chloro impurity at the 100% specification level.

-

Analyze the samples on the same day and by the same analyst.

-

Calculate the RSD of the results. The RSD should be ≤ 5.0%.

-

-

Intermediate Precision (Inter-day precision):

-

Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

-

Calculate the RSD of the combined results from both days. The RSD should be ≤ 10.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

-

Signal-to-Noise Ratio:

-

LOD is typically determined at a signal-to-noise ratio of 3:1.

-

LOQ is typically determined at a signal-to-noise ratio of 10:1.

-

-

Calibration Curve Method:

-

LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

-

LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

-

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Protocol:

-

Introduce small, deliberate changes to the chromatographic conditions, one at a time.

-

Examples of variations include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

-

Mobile phase composition (± 2% organic)

-

-

Analyze the system suitability solution under each of the modified conditions and evaluate the impact on system suitability parameters. The system suitability criteria should still be met.

Data Presentation

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Famciclovir) | ≤ 2.0 | |

| Tailing Factor (6-Chloro Impurity) | ≤ 2.0 | |

| Theoretical Plates (Famciclovir) | ≥ 2000 | |

| Theoretical Plates (6-Chloro Impurity) | ≥ 2000 | |

| Resolution | ≥ 2.0 | |

| RSD of 6-Chloro Impurity Peak Area | ≤ 5.0% |

Table 2: Summary of Validation Parameters

| Parameter | Acceptance Criteria | Results |

| Specificity | No interference at the retention time of the 6-chloro impurity. Peak purity index > 0.99. | |

| Linearity (r²) | ≥ 0.999 | |

| Accuracy (% Recovery) | 90.0% - 110.0% | |

| Precision (RSD) | ||

| Repeatability | ≤ 5.0% | |

| Intermediate Precision | ≤ 10.0% | |

| LOD (µg/mL) | Report Value | |

| LOQ (µg/mL) | Report Value | |

| Robustness | System suitability criteria met under all varied conditions. |

Visualization

Experimental Workflow

Caption: Workflow for the HPLC analysis of 6-chloro impurity in famciclovir.

Conclusion

The described HPLC method is a reliable and robust analytical procedure for the determination of the 6-chloro impurity in famciclovir. The method is specific, linear, accurate, and precise over the specified range. The forced degradation studies demonstrate the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of famciclovir drug substance. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, reliable data that meets regulatory expectations.

References

- 1. veeprho.com [veeprho.com]

- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. database.ich.org [database.ich.org]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 8. fda.gov [fda.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]